molecular formula C9H15NO B155177 Phenyltrimethylammonium hydroxide CAS No. 1899-02-1

Phenyltrimethylammonium hydroxide

Cat. No.: B155177
CAS No.: 1899-02-1
M. Wt: 153.22 g/mol
InChI Key: HADKRTWCOYPCPH-UHFFFAOYSA-M
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Description

Phenyltrimethylammonium hydroxide is a quaternary ammonium compound with the chemical formula C₉H₁₅NO . It is commonly used as a methylating reagent in various chemical reactions. This compound is known for its ability to act as a strong base and is often utilized in gas chromatography and mass spectrometry applications .

Mechanism of Action

Target of Action

Phenyltrimethylammonium hydroxide primarily targets the central nervous system and optic organ, causing systemic toxicity . It is also known to cause damage to organs through prolonged or repeated exposure .

Mode of Action

As a strong base, this compound is commonly used in organic synthesis . It acts as a methylating reagent and a deprotecting agent for the removal of t-butoxycarbonyl (Boc) groups from amino acids or peptides and benzyl protecting groups from alcohols or amines .

Biochemical Pathways

This compound is involved in the initiation of the polymerization of certain monomers, such as 1,8-dihydroxymethyl-1,3,5,7-octatetrayne (DHOT), for the preparation of polymer nanospheres . It is also used as a base in the synthesis of alkyl 3-nitroacrylates via aldol reaction with nitroacetaldehyde or nitroacetone .

Pharmacokinetics

Given its systemic toxicity, it is likely that it is rapidly absorbed and distributed throughout the body, particularly to the central nervous system and optic organ .

Result of Action

The primary result of this compound’s action is systemic toxicity, particularly to the central nervous system and optic organ . It can also cause damage to organs through prolonged or repeated exposure .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its efficacy as a base in organic synthesis can be affected by the presence of other bases or acids in the reaction environment . Additionally, its stability may be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyltrimethylammonium hydroxide can be synthesized through the reaction of trimethylamine with benzyl chloride, followed by hydrolysis. The reaction typically occurs under mild conditions, with the use of a solvent such as methanol or water .

Industrial Production Methods

In industrial settings, this compound is produced by the quaternization of trimethylamine with benzyl chloride, followed by neutralization with a base such as sodium hydroxide. The resulting product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Phenyltrimethylammonium hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyltrimethylammonium hydroxide is unique due to its aromatic phenyl group, which imparts distinct chemical properties compared to other quaternary ammonium compounds. This aromatic group enhances its ability to participate in π-π interactions and other specific reactions that are not possible with aliphatic quaternary ammonium compounds .

Properties

IUPAC Name

trimethyl(phenyl)azanium;hydroxide
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InChI

InChI=1S/C9H14N.H2O/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADKRTWCOYPCPH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

3426-74-2 (Parent)
Record name Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1)
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DSSTOX Substance ID

DTXSID50883769
Record name Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1)
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Molecular Weight

153.22 g/mol
Source PubChem
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Physical Description

20-30% Aqueous solution: Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Trimethylphenylammonium hydroxide
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CAS No.

1899-02-1
Record name Trimethylphenylammonium hydroxide
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Record name Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1)
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Record name Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1)
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Record name Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1)
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Record name N,N,N-trimethylanilinium hydroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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